3-bromo-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid
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Overview
Description
3-bromo-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid is a complex organic compound that features a bromine atom, a fluorenylmethoxycarbonyl (Fmoc) group, and a thieno[2,3-c]pyrrole core
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is a relatively new chemical entity and research is ongoing to identify its specific targets .
Mode of Action
It is known that the compound interacts with its targets in a specific manner, leading to changes in cellular processes .
Biochemical Pathways
The compound is likely to affect several biochemical pathways due to its complex structure. The exact pathways and their downstream effects are still under investigation .
Pharmacokinetics
It is known that the compound is stable at room temperature and has a long shelf-life . These properties suggest that the compound may have good bioavailability, but further studies are needed to confirm this.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Research is ongoing to understand these effects and their implications for the compound’s potential therapeutic uses .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and activity . The compound is known to be stable at room temperature, suggesting that it may be robust to some environmental variations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Bromination: Introduction of the bromine atom into the thieno[2,3-c]pyrrole core.
Fmoc Protection: Attachment of the fluorenylmethoxycarbonyl group to protect the amino functionality.
Carboxylation: Introduction of the carboxylic acid group.
Each step requires specific reaction conditions, such as the use of brominating agents (e.g., N-bromosuccinimide), protecting groups (e.g., Fmoc chloride), and carboxylating agents (e.g., carbon dioxide under basic conditions).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
3-bromo-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles (e.g., amines, thiols) under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to modify the oxidation state of the thieno[2,3-c]pyrrole core.
Deprotection: The Fmoc group can be removed under basic conditions to reveal the free amino group.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., sodium hydride) can replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Deprotection: Piperidine in dimethylformamide (DMF) is typically used to remove the Fmoc group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino-substituted thieno[2,3-c]pyrrole derivative, while oxidation could produce a sulfone or sulfoxide derivative.
Scientific Research Applications
3-bromo-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The Fmoc-protected amino group allows for the synthesis of peptides and other biologically active molecules.
Medicinal Chemistry: Potential use in the development of new pharmaceuticals due to its ability to interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-9H-fluoren-9-one: Shares the bromine and fluorenyl groups but lacks the thieno[2,3-c]pyrrole core.
Fmoc-protected amino acids: Similar in having the Fmoc group but differ in the core structure.
Thieno[2,3-c]pyrrole derivatives: Share the core structure but may have different substituents.
Uniqueness
3-bromo-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid is unique due to the combination of the bromine atom, Fmoc group, and thieno[2,3-c]pyrrole core. This combination provides a versatile platform for further chemical modifications and applications in various fields of research.
Properties
IUPAC Name |
3-bromo-5-(9H-fluoren-9-ylmethoxycarbonyl)-4,6-dihydrothieno[2,3-c]pyrrole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrNO4S/c23-19-16-9-24(10-18(16)29-20(19)21(25)26)22(27)28-11-17-14-7-3-1-5-12(14)13-6-2-4-8-15(13)17/h1-8,17H,9-11H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJSSZLDWCXECOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)SC(=C2Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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